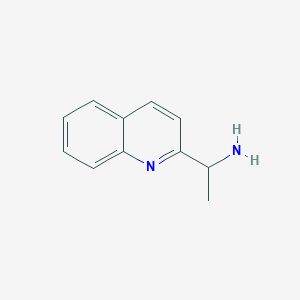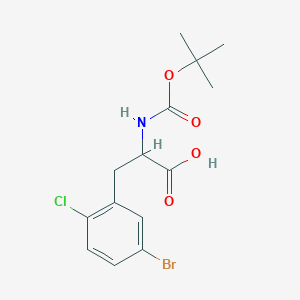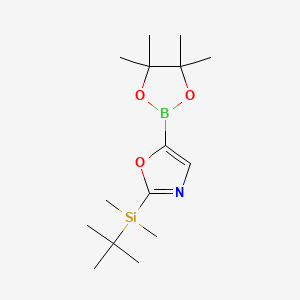![molecular formula C12H26Cl2N2 B12276256 1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
1-Ethyl-[4,4']bipiperidinyl dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol . It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride typically involves the reaction of 1-ethylpiperidine with 4,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
1-Ethyl-[4,4’]bipiperidinyl dihydrochloride can be compared to other similar compounds, such as:
1-Methyl-[4,4’]bipiperidinyl dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Propyl-[4,4’]bipiperidinyl dihydrochloride: Another similar compound with a propyl group, which can also lead to variations in its properties and applications.
The uniqueness of 1-Ethyl-[4,4’]bipiperidinyl dihydrochloride lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular research and industrial applications .
Propiedades
Fórmula molecular |
C12H26Cl2N2 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
1-ethyl-4-piperidin-4-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11;;/h11-13H,2-10H2,1H3;2*1H |
Clave InChI |
DITGJCQRCYSRJU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)
![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)


![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)






